(1-Cyclopropyl-1H-pyrazol-5-YL)methylamine
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Overview
Description
(1-cyclopropyl-1H-pyrazol-5-yl)methanamine is a chemical compound with the molecular formula C7H11N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclopropyl-1H-pyrazol-5-yl)methanamine typically involves the cyclization of appropriate precursors One common method involves the reaction of cyclopropyl hydrazine with an appropriate α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrazole ring
Industrial Production Methods
Industrial production methods for (1-cyclopropyl-1H-pyrazol-5-yl)methanamine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-cyclopropyl-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(1-cyclopropyl-1H-pyrazol-5-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1-cyclopropyl-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(3-cyclopropyl-1H-pyrazol-5-yl)methanamine: A similar compound with a different substitution pattern on the pyrazole ring.
(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine: Another derivative with a methyl group on the pyrazole ring.
Uniqueness
(1-cyclopropyl-1H-pyrazol-5-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl group and the methanamine moiety can confer distinct properties compared to other pyrazole derivatives.
This article provides a comprehensive overview of (1-cyclopropyl-1H-pyrazol-5-yl)methanamine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H11N3 |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(2-cyclopropylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C7H11N3/c8-5-7-3-4-9-10(7)6-1-2-6/h3-4,6H,1-2,5,8H2 |
InChI Key |
ATZWYDHWESUSBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=CC=N2)CN |
Origin of Product |
United States |
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